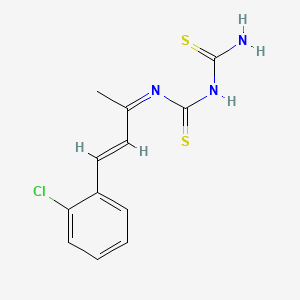
N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a propenylidene moiety, and dicarbonodithioimidic diamide functionality, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reacted with carbon disulfide and ammonia under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ammonia, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
- **N-(3-(2-Bromophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
- **N-(3-(2-Fluorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
Uniqueness
N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated or fluorinated analogs, the chlorinated version may exhibit different reactivity and interaction profiles, making it suitable for specific applications where chlorine’s electronic and steric effects are advantageous.
Properties
CAS No. |
6622-83-9 |
|---|---|
Molecular Formula |
C12H12ClN3S2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
(3Z)-1-carbamothioyl-3-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]thiourea |
InChI |
InChI=1S/C12H12ClN3S2/c1-8(15-12(18)16-11(14)17)6-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H3,14,16,17,18)/b7-6+,15-8- |
InChI Key |
SQDVUMGAGJLCFO-RRLYPUMESA-N |
Isomeric SMILES |
C/C(=N/C(=S)NC(=S)N)/C=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NC(=S)NC(=S)N)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















